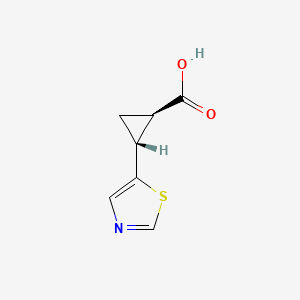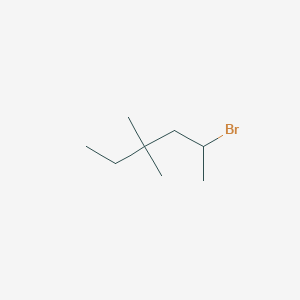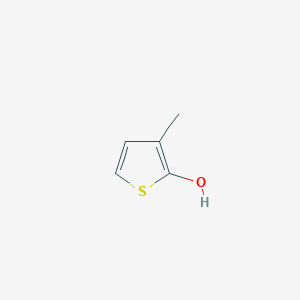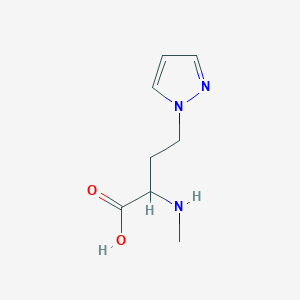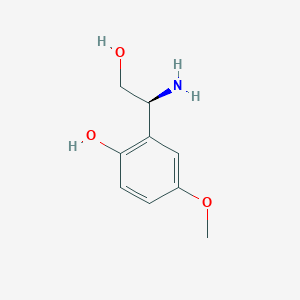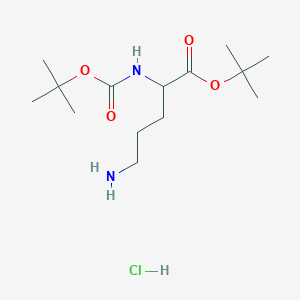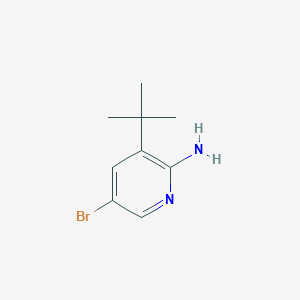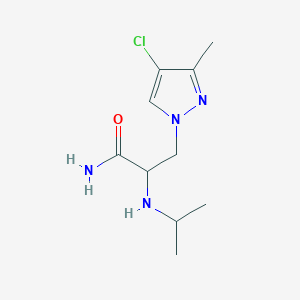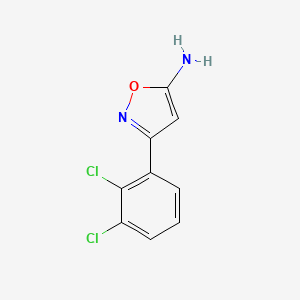
3-(2,3-Dichlorophenyl)-1,2-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dichlorophenyl)-1,2-oxazol-5-amine is a chemical compound characterized by the presence of a dichlorophenyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichlorophenyl)-1,2-oxazol-5-amine typically involves the reaction of 2,3-dichlorophenyl isocyanate with appropriate reagents to form the oxazole ring. One common method involves the cyclization of 2,3-dichlorophenyl isocyanate with an amine under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity. The process generally includes steps such as the preparation of intermediates, cyclization, and purification through techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dichlorophenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, amines, and other functionalized compounds .
Scientific Research Applications
3-(2,3-Dichlorophenyl)-1,2-oxazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(2,3-Dichlorophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenylpiperazine: Shares the dichlorophenyl group but differs in the core structure.
2,3-Dichlorophenol: Contains the dichlorophenyl group but lacks the oxazole ring
Uniqueness
3-(2,3-Dichlorophenyl)-1,2-oxazol-5-amine is unique due to the presence of both the dichlorophenyl group and the oxazole ring, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with similar compounds .
Properties
Molecular Formula |
C9H6Cl2N2O |
|---|---|
Molecular Weight |
229.06 g/mol |
IUPAC Name |
3-(2,3-dichlorophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H6Cl2N2O/c10-6-3-1-2-5(9(6)11)7-4-8(12)14-13-7/h1-4H,12H2 |
InChI Key |
UNUCFRYERLSMOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NOC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


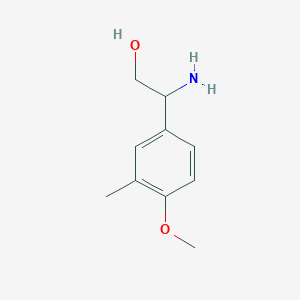
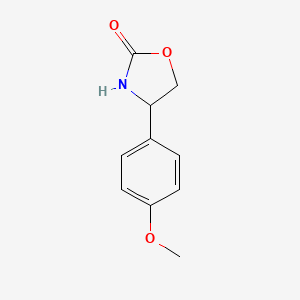
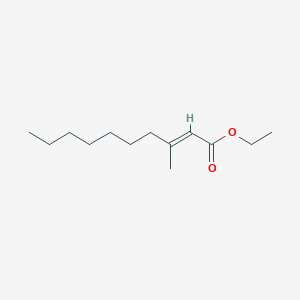
![3-Benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13617277.png)
